molecular formula C9H8O3 B1312657 2-(4-formylphenyl)acetic Acid CAS No. 34841-47-9

2-(4-formylphenyl)acetic Acid

Cat. No. B1312657
CAS RN: 34841-47-9
M. Wt: 164.16 g/mol
InChI Key: AGPZPJHWVWZCMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-formylphenyl)acetic acid, also known as (4-formylphenyl)acetic acid, is an organic compound with the molecular formula C9H8O3 . It has a molecular weight of 164.16 . The compound is typically stored under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 2-(4-formylphenyl)acetic acid is 1S/C9H8O3/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4,6H,5H2,(H,11,12) . This indicates that the compound consists of a benzene ring substituted with a formyl group and an acetic acid group .


Physical And Chemical Properties Analysis

2-(4-formylphenyl)acetic acid has a melting point of 131°C and a predicted boiling point of 349.2±17.0°C . The compound has a predicted density of 1.277±0.06 g/cm3 .

Scientific Research Applications

“2-(4-formylphenyl)acetic Acid” is a chemical compound with the CAS Number: 34841-47-9 and a molecular weight of 164.16 . It’s typically stored in an inert atmosphere at temperatures between 2-8°C . This compound is often used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

One potential application of “2-(4-formylphenyl)acetic Acid” could be in the field of Environmental Science and Pollution Research. For instance, it might be used in the study of adsorption mechanisms of different organic contaminants by covalent organic frameworks (COFs) from the aquatic environment . COFs have gained significant attention as a promising material for the elimination of various organic pollutants due to their distinctive characteristics such as high surface area, adjustable porosity, high removal efficiency, and recyclability . The efficiency and selectivity of COFs depend on the decorated functional group and the pore size of the chemical structure .

In this context, “2-(4-formylphenyl)acetic Acid” could potentially be used as a functional group in the synthesis of COFs. The adsorption removal mechanism of different organic contaminants such as pharmaceutical and personal care products, pesticides, dyes, and industrial by-products by COFs from an aqueous solution could be studied . Spectroscopic techniques and theoretical calculation methods could be introduced to understand the mechanism of the adsorption process .

Safety And Hazards

The compound is classified under the GHS07 hazard class, with hazard statements H302-H319 . This suggests that it may be harmful if swallowed and may cause eye irritation . Precautionary measures include avoiding breathing in mists, gases, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

2-(4-formylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4,6H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPZPJHWVWZCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462921
Record name 2-(4-formylphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-formylphenyl)acetic Acid

CAS RN

34841-47-9
Record name 4-Formylbenzeneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034841479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-formylphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34841-47-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-FORMYLBENZENEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DJ2L7EJC7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

[4-(Bromomethyl)phenyl]acetic acid (4.6 g) and cupric nitrate trihydrate (5 g) were suspended in water (50 mL) and heated at reflux for 1 hr. The solution was allowed to cool and the resulting white solid collected and washed with water to give the subtitle compound (2.06 g); MS multimode (+) 165
Quantity
4.6 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric nitrate trihydrate
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To [4-(hydroxymethyl)phenyl]acetic acid (3 g, 18 mmol) in CHCl3 (50 mL) under N2 was added manganese dioxide (7.7 g, 90 mmol) and the reaction mixture was stirred at 50° C. for 18 h. The crude was filtered through a pad of celite, washed with DCM (50 mL) and concentrated under reduced pressure to give the desired product (1.76 g, 59%). 1H NMR (300 MHz, d6-DMSO) δ: 12.49 (1H, br s), 9.99 (1H, s), 7.89-7.84 (2H, m), 7.50 (2H, d, J=7.9 Hz), 3.72 (2H, s).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.7 g
Type
catalyst
Reaction Step One
Yield
59%

Synthesis routes and methods III

Procedure details

To a stirred solution of the title compound of Example 1 (46.9 g, 200 mmol) in dioxane (500 mL) and water (500 mL) was added osmium tetroxide (0.5 g, 4% in water), followed by sodium periodate (85.56 g, 400 mmol). The reaction mixture was monitored by HPLC, stirred for 1 hour and N-methylmorpholine (1.0 g) was added, followed by additional osmium tetroxide (1.0 g) after another 16 hours. After 4 hours stirring at room temperature, additional sodium periodate (40 g) was added, the reaction stirred for 21 hours, filtered, and the filter cake washed with ethyl acetate (500 mL). The phases were separated, the aqueous layer extracted with ethyl acetate (500 mL), the remaining aqueous layer acidified with hydrochloric acid (30 mL), extracted with ethyl acetate (500 mL), and the combined organic phases washed with water (500 mL), saturated sodium chloride solution (250 mL), dried over sodium sulfate, filtered and the solvent removed in vacuo. The wet solid was triturated with methyl tert-butyl ether (50 mL) and to the resulting slurry was added pentane (100 mL). The slurry was filtered, the solid product was washed with pentane (2×25 mL) and dried to give the title compound (12.4 g, 38%). HPLC: 2.19 min (YMC S5 ODS column 4.6×50 mm, 10-90% aqueous methanol over 4 minutes containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm). 1H NMR (d6-DMSO): δ 9.99 (s, 1H), 7.85-7.87 (d, 2H), 7.49-7.51 (d, 2H); 3.72 (s, 3H).
Name
title compound
Quantity
46.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
85.56 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
40 g
Type
reactant
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Five
Yield
38%

Synthesis routes and methods IV

Procedure details

The title compound was synthesized by referring to Org. Synth., 1963,IV, 690. A suspension of (4-bromomethylphenyl)acetic acid (6.0 g) and hexamethylenetetramine (11.1 g) in ethanol (80 ml) was stirred for 2 hours at 100° C., then acetic acid (20 ml) and water (20 ml) were sequentially added thereto followed by stirring for 1.5 hours at 100° C. The solvent was evaporated in vacuo, extracted with ethyl acetate, then sequentially washed with water and brine, dried over anhydrous magnesium sulfate, and then the solvent was evaporated in vacuo. A solution of the residue in tetrahydrofuran was filtered through silica gel, then the solvent was evaporated in vacuo, and the resulting solid was washed with a hexane-diethyl ether system to provide the title compound (2.0 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-formylphenyl)acetic Acid
Reactant of Route 2
2-(4-formylphenyl)acetic Acid
Reactant of Route 3
2-(4-formylphenyl)acetic Acid
Reactant of Route 4
Reactant of Route 4
2-(4-formylphenyl)acetic Acid
Reactant of Route 5
Reactant of Route 5
2-(4-formylphenyl)acetic Acid
Reactant of Route 6
Reactant of Route 6
2-(4-formylphenyl)acetic Acid

Citations

For This Compound
6
Citations
R Meudom, Y Zhang, MA VandenBerg, L Zou… - … Pharmaceutica Sinica B, 2023 - Elsevier
Aggregation represents a significant challenge for the long-term formulation stability of insulin therapeutics. The supramolecular PEGylation of insulin with conjugates of cucurbit[7]uril …
Number of citations: 2 www.sciencedirect.com
JD Marshall, DS Heeke, E Rao, SK Maynard… - PLoS …, 2016 - journals.plos.org
The best-characterized Toll-like receptor 4 (TLR4) ligands are lipopolysaccharide (LPS) and its chemically modified and detoxified variant, monophosphoryl lipid A (MPL). Although both …
Number of citations: 19 journals.plos.org
S Zhao, Y Wang, X Zhang, L Qiao, S Wang… - RSC Medicinal …, 2023 - pubs.rsc.org
Interfering with the assembly of hepatitis B virus (HBV) capsid is a promising approach for treating chronic hepatitis B (CHB). In order to enhance the metabolic stability and reduce the …
Number of citations: 0 pubs.rsc.org
R Meudom, N Zheng, S Zhu, MT Jacobsen… - Current Research in …, 2022 - Elsevier
Cucurbit[7]uril (CB[7]) is a supramolecular binding host for peptides and proteins with N-terminal Phe. However, the low occurrence of such peptides and proteins limits broader …
Number of citations: 5 www.sciencedirect.com
R Meudom, N Zheng, S Zhu, MT Jacobsen, L Cao… - researchgate.net
Cucurbit [7] uril (CB [7]) is a supramolecular binding host for peptides and proteins with N-terminal Phe. However, the low occurrence of such peptides and proteins limits broader …
Number of citations: 0 www.researchgate.net
S Arndt, PJ Kohlpaintner, K Donsbach… - … Process Research & …, 2022 - ACS Publications
An emerging interest for the application of periodate in the synthesis of active pharmaceutical ingredients (APIs) and for the valorization of renewable feedstock is eminent. However, …
Number of citations: 6 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.